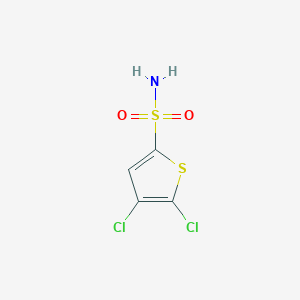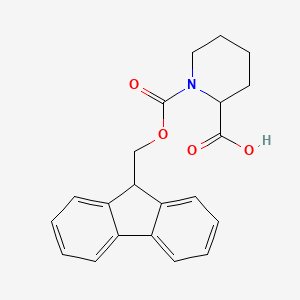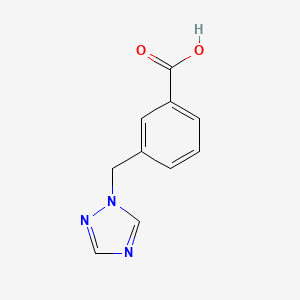
2,8-Dimethylquinoline-3-carboxylic acid
Übersicht
Beschreibung
2,8-Dimethylquinoline-3-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the carboxylic acid group at the third position and methyl groups at the second and eighth positions could potentially influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions with various reagents and catalysts. For instance, substituted quinolinecarboxylic acids can be prepared through PPA-catalyzed thermal lactamization of dihydroquinoline precursors, as described in the synthesis of substituted hexahydro thiazepinoquinolinecarboxylic acids . Similarly, 2-substituted tetrahydroquinoline carboxylic acids can be synthesized by reacting acyl- or aroylpyruvic acids with amino cyclohexenones . These methods demonstrate the versatility of quinoline synthesis, allowing for the introduction of various substituents to modify the compound's properties.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The addition of substituents can significantly alter the electronic distribution and steric hindrance within the molecule, which can be elucidated through techniques such as X-ray crystallography. For example, the molecular structure of methyl tetrahydroquinoline carboxylates was established using X-ray structural analysis, providing insight into the spatial arrangement of the substituents .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, depending on the functional groups present. The reaction of tetrahydroquinoline carboxylic acids with hydrazine has been studied, leading to the formation of pyridocinnolinones . These reactions are often guided by quantum-chemical calculations to predict the reaction mechanisms and optimize yields. The reactivity of quinoline derivatives can be harnessed to synthesize compounds with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,8-dimethylquinoline-3-carboxylic acid would be influenced by its molecular structure. The presence of methyl groups could increase hydrophobicity, while the carboxylic acid group would contribute to the compound's acidity and potential for hydrogen bonding. These properties are crucial for the compound's solubility, stability, and interaction with biological molecules. The antibacterial activities of similar quinoline derivatives have been explored, with some compounds showing potent activity against a range of bacteria .
Wissenschaftliche Forschungsanwendungen
-
- Application : Ionic liquids, which can include quinoline derivatives like “2,8-Dimethylquinoline-3-carboxylic acid”, are considered a green viable organic solvent substitute for use in the extraction and purification of biosynthetic products .
- Methods of Application : These ionic liquids are used as solvents for extraction (physical and reactive) and pertraction (extraction and transport through liquid membranes) in the downstream part of organic acids production .
- Results or Outcomes : The use of ionic liquids in these processes promotes environmentally friendly product separation .
-
- Application : Quinoline motifs, which can include “2,8-Dimethylquinoline-3-carboxylic acid”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Methods of Application : Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
- Results or Outcomes : Quinoline systems have been applied to create compounds with wide-ranging pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
-
- Application : “2,8-Dimethylquinoline-3-carboxylic acid” and its derivatives can be used in the synthesis of other complex organic compounds .
- Methods of Application : The specific methods of synthesis can vary greatly depending on the desired end product .
- Results or Outcomes : The outcomes of using this compound in synthesis can lead to a wide range of other useful organic compounds .
-
- Application : “2,8-Dimethylquinoline-3-carboxylic acid” and its derivatives can be used in the synthesis of other complex organic compounds .
- Methods of Application : The specific methods of synthesis can vary greatly depending on the desired end product .
- Results or Outcomes : The outcomes of using this compound in synthesis can lead to a wide range of other useful organic compounds .
Eigenschaften
IUPAC Name |
2,8-dimethylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-4-3-5-9-6-10(12(14)15)8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHMZYLTYHXCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390267 | |
| Record name | 2,8-dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dimethylquinoline-3-carboxylic acid | |
CAS RN |
387361-10-6 | |
| Record name | 2,8-dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)
![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)
![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)


![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)
![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)

